molecular formula C7H16ClN B1435134 2-Cyclopropylbutan-2-amine hydrochloride CAS No. 1989672-43-6

2-Cyclopropylbutan-2-amine hydrochloride

Cat. No.: B1435134
CAS No.: 1989672-43-6
M. Wt: 149.66 g/mol
InChI Key: XCPWSZNEYDVDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylbutan-2-amine hydrochloride is an organic compound that belongs to the class of amines It features a cyclopropyl group attached to the butan-2-amine structure, with the hydrochloride salt form enhancing its stability and solubility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylbutan-2-amine hydrochloride typically involves the alkylation of ammonia or primary amines with appropriate alkyl halides. One common method is the nucleophilic substitution reaction where a cyclopropylmethyl halide reacts with butan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base to neutralize the generated acid and to drive the reaction to completion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylbutanone, while reduction could produce various secondary or tertiary amines .

Scientific Research Applications

2-Cyclopropylbutan-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, making it a valuable moiety in drug design. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropylbutan-2-amine hydrochloride is unique due to the combination of the cyclopropyl group and the butan-2-amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-cyclopropylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-3-7(2,8)6-4-5-6;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPWSZNEYDVDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylbutan-2-amine hydrochloride
Reactant of Route 2
2-Cyclopropylbutan-2-amine hydrochloride
Reactant of Route 3
2-Cyclopropylbutan-2-amine hydrochloride
Reactant of Route 4
2-Cyclopropylbutan-2-amine hydrochloride
Reactant of Route 5
2-Cyclopropylbutan-2-amine hydrochloride
Reactant of Route 6
2-Cyclopropylbutan-2-amine hydrochloride

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